1-Amino-1-cyclobutyl-3-methylbutan-2-one
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Overview
Description
1-Amino-1-cyclobutyl-3-methylbutan-2-one is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is characterized by its unique structure, which includes a cyclobutyl ring and an amino group attached to a butanone backbone. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-Amino-1-cyclobutyl-3-methylbutan-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylamine with a suitable ketone precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to enhance yield and purity.
Chemical Reactions Analysis
1-Amino-1-cyclobutyl-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-1-cyclobutyl-3-methylbutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism by which 1-Amino-1-cyclobutyl-3-methylbutan-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclobutyl ring provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Amino-1-cyclobutyl-3-methylbutan-2-one can be compared with other similar compounds, such as:
1-Amino-1-cyclobutyl-3-methylbutan-2-ol: This compound has a hydroxyl group instead of a ketone group, leading to different chemical properties and reactivity.
1-Amino-1-cyclobutyl-3-methylbutan-2-carboxylic acid: The presence of a carboxylic acid group significantly alters the compound’s acidity and potential biological activities.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-amino-1-cyclobutyl-3-methylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)9(11)8(10)7-4-3-5-7/h6-8H,3-5,10H2,1-2H3 |
InChI Key |
AJYLAWWZICGADB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C1CCC1)N |
Origin of Product |
United States |
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